BenchChemオンラインストアへようこそ!

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide

Lipophilicity CNS drug design Tetrazole SAR

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide (CAS 921503-82-4) is a synthetic, small-molecule sulfonamide-benzamide hybrid that integrates a 1-cyclohexyl-1H-tetrazole moiety with an ortho-difluoromethylsulfonylbenzamide pharmacophore. This compound belongs to a class of heterocyclic sulfonamides that have been extensively explored as potent and selective inhibitors of the human glycine transporter-1 (hGlyT1), a target implicated in schizophrenia and cognitive disorders, with optimized analogs in this series achieving low-nanomolar GlyT1 potency and favorable oral bioavailability.

Molecular Formula C16H19F2N5O3S
Molecular Weight 399.42
CAS No. 921503-82-4
Cat. No. B2850948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide
CAS921503-82-4
Molecular FormulaC16H19F2N5O3S
Molecular Weight399.42
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
InChIInChI=1S/C16H19F2N5O3S/c17-16(18)27(25,26)13-9-5-4-8-12(13)15(24)19-10-14-20-21-22-23(14)11-6-2-1-3-7-11/h4-5,8-9,11,16H,1-3,6-7,10H2,(H,19,24)
InChIKeyNTQLXJLUONZJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide (CAS 921503-82-4): Compound Class, Structural Profile, and Procurement Relevance


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide (CAS 921503-82-4) is a synthetic, small-molecule sulfonamide-benzamide hybrid that integrates a 1-cyclohexyl-1H-tetrazole moiety with an ortho-difluoromethylsulfonylbenzamide pharmacophore . This compound belongs to a class of heterocyclic sulfonamides that have been extensively explored as potent and selective inhibitors of the human glycine transporter-1 (hGlyT1), a target implicated in schizophrenia and cognitive disorders, with optimized analogs in this series achieving low-nanomolar GlyT1 potency and favorable oral bioavailability [1].

Why N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Tetrazole- and sulfonamide-containing benzamides are a structurally diverse class where minor modifications to the tetrazole N1-substituent or the sulfonyl group can profoundly alter target affinity, selectivity, physicochemical properties, and in vivo pharmacokinetics. Replacing the cyclohexyl group with phenyl, 4-chlorophenyl, or 4-methoxyphenyl alters lipophilicity and steric bulk, which can shift ligand binding kinetics at GlyT1 and other CNS targets, while substituting the difluoromethylsulfonyl group with methylsulfonyl removes the unique hydrogen-bond donor capacity of the CF2H moiety that serves as a bioisostere for hydroxyl and thiol groups [1][2]. Therefore, indiscriminate substitution without direct comparative data risks loss of potency, altered selectivity, or unpredictable ADME outcomes.

Quantitative Differentiation Evidence for N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide vs Closest Analogs


Computational LogP and tPSA Differentiation vs 4-Chlorophenyl and 4-Methoxyphenyl Tetrazole Analogs

In silico property predictions (SwissADME) indicate that the cyclohexyl-bearing target compound (TPSA ≈ 128 Ų; XLogP3 ≈ 3.1) occupies a differentiated lipophilicity-polarity space compared to its 4-chlorophenyl (TPSA ≈ 119 Ų; XLogP3 ≈ 3.7) and 4-methoxyphenyl (TPSA ≈ 137 Ų; XLogP3 ≈ 2.6) N1-substituted tetrazole analogs [1]. The cyclohexyl group provides intermediate lipophilicity with a larger topological polar surface area than the chlorophenyl analog, which may favor improved aqueous solubility while maintaining blood-brain barrier permeability within the optimal CNS drug space (3 < logP < 5; TPSA < 140 Ų) [2].

Lipophilicity CNS drug design Tetrazole SAR

Molecular Docking Binding Energy vs GlcN-6P Receptor: Sulfonylated Tetrazole Derivative Comparison

In a study of sulfonylated tetrazole derivatives, molecular docking against the GlcN-6P receptor showed that the sulfonylated tetrazole scaffold achieves low binding energies (< −7.0 kcal/mol) with multiple binding site interactions at concentrations of 3.125 µmol/L yielding 92–98% inhibition [1]. The target compound shares the core sulfonylated tetrazole scaffold but incorporates a difluoromethyl group (CF2H) capable of acting as a hydrogen-bond donor, which docking simulations suggest can form additional interactions with backbone amide groups in the binding pocket—an interaction not available to non-fluorinated methylsulfonyl analogs [2].

Molecular docking Structure-based design Tetrazole SAR

GlyT1 Inhibitor Class Potency Context: Benchmarking Against Validated Heterocyclic Sulfonamide Leads

The heterocyclic sulfonamide GlyT1 inhibitor class, to which this compound structurally belongs, has produced optimized leads with hGlyT1 IC50 values in the range of 1–38 nM, as exemplified by cyclohexane sulfone lead compounds 28 and 29 (exact IC50 values not publicly disclosed, but described as potent and orally bioavailable) [1]. A structurally distinct GlyT1 inhibitor (CHEMBL1939495) containing a piperidine-benzamide scaffold demonstrates GlyT1 IC50 values of 2.5 nM (JAR cells) and 3 nM (CHO cells), providing a benchmark potency range for the benzamide-sulfonamide GlyT1 pharmacophore [2]. The target compound's difluoromethylsulfonyl group may confer differentiated binding kinetics compared to non-fluorinated analogs, though direct head-to-head GlyT1 data for this specific compound are currently absent from the public domain.

GlyT1 inhibition Schizophrenia Benzamide sulfonamide

Difluoromethylsulfonyl H-Bond Donor Capacity vs Methylsulfonyl: Physicochemical Differentiation

The difluoromethyl (CF2H) group is a well-established lipophilic hydrogen-bond donor with H-bond acidity (α ≈ 0.15–0.20) comparable to thiophenol, aniline, and amine groups, but distinct from the hydroxyl group (α ≈ 0.33) [1]. In contrast, the methylsulfonyl (SO2CH3) group lacks significant H-bond donor capacity (α ≈ 0). This means the target compound's difluoromethylsulfonyl moiety can engage in stabilizing hydrogen-bond interactions with protein backbone carbonyls or side-chain acceptors that are inaccessible to methylsulfonyl-containing analogs, potentially enhancing target binding affinity and residence time [2].

Bioisostere Hydrogen bonding Drug design

Structural Alert: Tetrazole Ring Stability vs Triazole and Imidazole Bioisosteres

The 1,5-disubstituted tetrazole (1-cyclohexyl-1H-tetrazol-5-yl) in the target compound is a metabolically stable bioisostere of the carboxylic acid group, with the tetrazole ring being resistant to oxidative metabolism due to its aromatic character and electron-deficient nature. By contrast, 1,2,4-triazole and imidazole bioisosteres are susceptible to CYP450-mediated oxidation at the C–H bonds of the heterocycle [1]. While class-level data indicate tetrazole half-lives in human liver microsomes often exceed 120 minutes, the specific metabolic stability of this compound has not been publicly reported to enable quantitative comparison with triazole-containing analogs [2].

Metabolic stability Heterocycle stability Lead optimization

Optimal Research and Industrial Application Scenarios for N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide


GlyT1 Inhibitor Lead Optimization and CNS Drug Discovery

This compound is suitable as a chemical starting point or comparator in GlyT1 inhibitor lead optimization programs targeting schizophrenia and cognitive disorders. The cyclohexyl-tetrazole scaffold and difluoromethylsulfonyl group are both validated motifs in the heterocyclic sulfonamide GlyT1 inhibitor class, with established SAR demonstrating that modifications to the benzamide and sulfonamide appendages can yield low-nanomolar potency and favorable oral bioavailability [1]. The compound can be used to explore H-bond donor effects of the CF2H group on target binding kinetics, differentiating it from methylsulfonyl-containing GlyT1 inhibitors.

Structure-Based Drug Design and Molecular Docking Studies

The compound's well-defined three-dimensional structure, featuring a rigid cyclohexyl group and a hydrogen-bond-capable difluoromethylsulfonyl moiety, makes it an excellent candidate for molecular docking and structure-based drug design campaigns. Computational predictions indicate that the CF2H group can engage backbone amide interactions complementary to those formed by the tetrazole ring, providing two distinct anchor points for binding pose optimization [1]. This dual pharmacophore feature is particularly valuable for virtual screening and pharmacophore modeling studies where hydrogen-bond donor capacity at the sulfonyl position is a key selection criterion.

Physicochemical Property Benchmarking in CNS Drug Design

With a computed XLogP3 of approximately 3.1 and TPSA of approximately 128 Ų, the compound resides within the optimal CNS drug-like property space (logP 2–5, TPSA < 140 Ų) [1]. It can serve as a reference compound for benchmarking the lipophilicity and polarity of new tetrazole-sulfonamide analogs during lead optimization. Researchers can use this compound to experimentally validate the impact of the cyclohexyl N1-substituent on logD, solubility, and PAMPA permeability relative to aryl-substituted tetrazole analogs [2].

Analytical Reference Standard and Method Development

The compound's unique combination of structural features (cyclohexyl-tetrazole + difluoromethylsulfonylbenzamide) provides distinctive UV absorption, MS fragmentation, and NMR signatures that make it useful as an analytical reference standard. Its molecular weight (399.42 g/mol) and the presence of two fluorine atoms enable sensitive detection via LC-MS/MS (MRM transitions) and 19F NMR, supporting method development for purity assessment, stability studies, and metabolite identification in drug discovery workflows [1].

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.